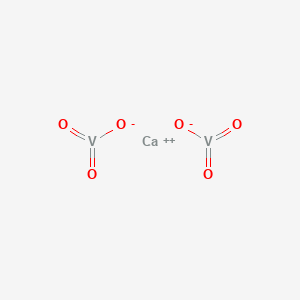
RUBIDIUM FERROCYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium ferrocyanide is a chemical compound composed of rubidium, iron, and cyanide ions. It is a member of the ferrocyanide family, which are coordination compounds containing the [Fe(CN)6]4- ion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Rubidium ferrocyanide can be synthesized through several methods. One common method involves the reaction of rubidium chloride with potassium ferrocyanide in an aqueous solution. The reaction conditions typically include a controlled temperature and pH to ensure the formation of this compound crystals. Industrial production methods may involve large-scale precipitation and purification processes to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Rubidium ferrocyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of rubidium ferricyanide.
Applications De Recherche Scientifique
Rubidium ferrocyanide has several scientific research applications. In chemistry, it is used as a reagent in analytical chemistry for the detection and quantification of certain metal ions. In biology, it is used in studies involving ion transport and cellular processes. In medicine, this compound is explored for its potential use in diagnostic imaging and radiotherapy. Industrial applications include its use in the separation and purification of cesium and rubidium from high-rubidium solutions .
Mécanisme D'action
The mechanism of action of rubidium ferrocyanide involves its ability to form stable complexes with metal ions. The [Fe(CN)6]4- ion acts as a ligand, coordinating with metal ions to form stable complexes. This property is utilized in various applications, including ion exchange and separation processes. The molecular targets and pathways involved in these processes depend on the specific application and the metal ions being targeted.
Comparaison Avec Des Composés Similaires
Rubidium ferrocyanide can be compared with other similar compounds, such as potassium ferrocyanide and sodium ferrocyanide. These compounds share similar chemical structures and properties but differ in their cation components. This compound is unique due to the presence of rubidium ions, which can influence its reactivity and applications. Similar compounds include:
- Potassium ferrocyanide
- Sodium ferrocyanide
- Zinc ferrocyanide
This compound’s uniqueness lies in its specific interactions with rubidium ions, which can affect its behavior in various chemical and industrial processes.
Propriétés
Numéro CAS |
14217-07-3 |
|---|---|
Formule moléculaire |
C6FeN6Rb4+4 |
Poids moléculaire |
553.82 |
Synonymes |
RUBIDIUM FERROCYANIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)


![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)


![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)

